molecular formula C86H134N26O18 B13392172 (Trp63,Trp64)-C3a (63-77)

(Trp63,Trp64)-C3a (63-77)

Cat. No.: B13392172
M. Wt: 1820.1 g/mol
InChI Key: WZZZEVMVZFWLNO-UHFFFAOYSA-N
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Description

(Trp63,Trp64)-C3a (63-77) is a synthetic peptide analogue of the complement component 3a (C3a). This compound is designed to act as an agonist of the C3a receptor, which plays a crucial role in the immune response. The sequence of this peptide is Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg, and it has a molecular weight of 1820.2 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trp63,Trp64)-C3a (63-77) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents to form peptide bonds. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of (Trp63,Trp64)-C3a (63-77) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically ≥95% .

Chemical Reactions Analysis

Types of Reactions

(Trp63,Trp64)-C3a (63-77) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as binding to the C3a receptor and initiating downstream signaling pathways .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the (Trp63,Trp64)-C3a (63-77) peptide itself. During its interaction with the C3a receptor, it can trigger various immune responses, leading to the production of inflammatory mediators .

Scientific Research Applications

(Trp63,Trp64)-C3a (63-77) has a wide range of applications in scientific research:

Mechanism of Action

(Trp63,Trp64)-C3a (63-77) exerts its effects by binding to the C3a receptor, a G protein-coupled receptor (GPCR) expressed on various immune cells. Upon binding, it activates intracellular signaling pathways, leading to the release of inflammatory mediators such as histamine and cytokines. This activation plays a crucial role in the immune response, particularly in inflammation and host defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trp63,Trp64)-C3a (63-77) is unique due to its enhanced potency, which is 12-15 times greater than that of natural C3a. This increased potency is achieved by introducing large hydrophobic groups, such as tryptophan, which enhance binding to the receptor’s hydrophobic sites .

Properties

Molecular Formula

C86H134N26O18

Molecular Weight

1820.1 g/mol

IUPAC Name

2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96)

InChI Key

WZZZEVMVZFWLNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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